molecular formula C8H7N3O B1460542 Imidazo[1,2-a]pyridine-6-carbaldehyde oxime CAS No. 1709825-51-3

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime

Cat. No.: B1460542
CAS No.: 1709825-51-3
M. Wt: 161.16 g/mol
InChI Key: CCKHIVICLNQTGL-BJMVGYQFSA-N
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Description

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines and diverse pharmacological applications.

Properties

IUPAC Name

(NE)-N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKHIVICLNQTGL-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CN2C=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of imidazo[1,2-a]pyridine derivatives, including the 6-carbaldehyde oxime, commonly relies on condensation reactions involving 2-aminopyridine as a key precursor. The general approach involves:

These methods allow for structural diversity and functional group tolerance, critical for preparing the oxime derivative at the 6-position of the imidazo[1,2-a]pyridine scaffold.

Specific Preparation Routes for Imidazo[1,2-a]pyridine-6-carbaldehyde Oxime

Condensation of 2-Aminopyridine with Aldehydes Followed by Oxime Formation

  • Step 1: Formation of Imidazo[1,2-a]pyridine-6-carbaldehyde

    The initial step involves condensation of 2-aminopyridine with an appropriate aldehyde under acidic or catalytic conditions to form the imidazo[1,2-a]pyridine-6-carbaldehyde intermediate. Typical solvents include ethanol or dioxane, and catalysts such as hydrochloric acid or perchloric acid facilitate the cyclization.

  • Step 2: Oximation

    The aldehyde group is converted to the oxime by treatment with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate). This reaction is usually carried out in ethanol or aqueous ethanol at room temperature or with mild heating.

Reaction Scheme:

Step Reactants Conditions Outcome
1 2-Aminopyridine + Aldehyde Acid catalyst, EtOH, reflux Imidazo[1,2-a]pyridine-6-carbaldehyde
2 Aldehyde + Hydroxylamine HCl Base, EtOH, room temp or reflux This compound

This two-step approach is widely reported due to its straightforwardness and good yields.

One-Pot Multi-Component Reactions (Groebke–Blackburn–Bienaymé Reaction)

A highly efficient method involves a one-pot three-component reaction of 2-aminopyridine, aldehyde, and an isonitrile. This method can directly afford imidazo[1,2-a]pyridine derivatives with diverse substitution patterns.

  • Catalysts: Metal-free acids such as ammonium chloride, hydrochloric acid, or organic acids (e.g., trifluoroacetic acid).
  • Solvents: Ethanol, water, or solventless conditions.
  • Advantages: Eco-friendly, mild conditions, high atom economy, scalability.

After formation of the imidazo[1,2-a]pyridine core, the aldehyde can be selectively converted to the oxime functional group.

Catalyst/Condition Yield (%) Notes
Ammonium chloride, EtOH Up to 90 Mild, room temperature
Hydrochloric acid, continuous flow Up to 96 Scalable, sustainable
Saccharin, solventless 85-95 Fast, practical
Montmorillonite K-10 clay 80-90 Reusable catalyst, mild conditions

These methods have been demonstrated to efficiently produce imidazo[1,2-a]pyridine derivatives suitable for further oximation.

Metal-Free Direct Synthesis Approaches

Recent advances emphasize metal-free protocols to reduce ecological impact:

  • Acid-catalyzed condensation between 2-aminopyridines and aldehydes under mild conditions.
  • Use of organic acids such as acetic acid, pivalic acid, or trifluoroacetic acid to catalyze the formation of the imidazo[1,2-a]pyridine ring.
  • Microwave-assisted synthesis to accelerate reaction rates and improve yields.
  • Biocatalytic methods employing enzymes like Candida Antarctica lipase B for greener synthesis.

These approaches allow the formation of the imidazo[1,2-a]pyridine core with high selectivity and yield, followed by oxime formation through standard oximation protocols.

Summary Table of Preparation Methods

Method Type Key Reagents Catalyst/Conditions Advantages Yield Range (%)
Two-step condensation + oximation 2-Aminopyridine + aldehyde + NH2OH Acid catalyst, EtOH, base for oximation Simple, reliable 75-90
One-pot multi-component reaction 2-Aminopyridine + aldehyde + isonitrile Acid catalysts (HCl, NH4Cl), EtOH, room temp Eco-friendly, scalable, high atom economy 85-96
Metal-free acid catalysis 2-Aminopyridine + aldehyde Organic acids (AcOH, TFA), microwave-assisted Green, mild, fast 80-95
Biocatalytic synthesis 2-Aminopyridine + aldehyde Immobilized lipase enzyme, solventless Biodegradable, reusable catalyst 70-85

Research Findings and Notes

  • The choice of catalyst and solvent critically affects the yield and purity of this compound.
  • Metal-free and green chemistry approaches are increasingly favored due to environmental concerns.
  • One-pot multi-component reactions reduce purification steps and improve overall efficiency.
  • Microwave-assisted and continuous flow methods enhance reaction rates and scalability.
  • The oxime functional group is typically introduced post-ring formation by reaction of the aldehyde with hydroxylamine derivatives under mild conditions.
  • The imidazo[1,2-a]pyridine scaffold with an oxime group shows promise in medicinal chemistry, necessitating efficient and versatile synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-6-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is a unique heterocyclic compound with an imidazo[1,2-a]pyridine core and a carbaldehyde oxime functional group that is drawing interest in organic synthesis and medicinal chemistry. Its molecular formula is C₈H₇N₃O and its molecular weight is approximately 161.16 g/mol.

Applications

This compound has a variety of applications in different scientific fields.

Medicinal Chemistry

  • Imidazo[1,2-a]pyridine derivatives have a wide range of applications in medicinal chemistry and are recognized as a "drug prejudice" scaffold.
  • Anti-tuberculosis agent Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an anti-tuberculosis agent, demonstrating efficacy against Mycobacterium tuberculosis. Some examples of imidazo[1,2-a]pyridine exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Enzyme Interaction Studies have shown that this compound interacts with various biomolecules and can bind to specific enzymes, leading to either inhibition or activation of their activities. This interaction is crucial for modulating cellular processes such as metabolism and gene expression.
  • Anti-cancer drugs It has shown effects on apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
  • Anti-inflammatory and antiparasitic Imidazo[1,2-a]pyridine derivatives (IMPYs) have antiparasitic and anti-inflammatory activity .

Organic Synthesis

This compound serves as a building block in organic synthesis, and is essential for synthesizing derivatives with enhanced properties or specific functions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents, facilitating a range of transformations.

Material Science

Imidazo[1,2-a]pyridines are useful in material science due to their structural character. Imidazo[1,2-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices. They are also used in the development of sensors.

Microscopy and Imaging

These compounds have been used as emitters for confocal microscopy and imaging.

The table below compares this compound with other similar compounds:

Compound NameStructure TypeKey Features
Imidazo[1,2-a]pyridineHeterocyclicBasic structure without functionalization at the aldehyde position
Imidazo[1,2-b]pyridineHeterocyclicDifferent positioning of nitrogen atoms compared to Imidazo[1,2-a]pyridine
Imidazo[4,5-b]pyridineHeterocyclicContains additional fused rings affecting biological activity
6-Methylimidazo[1,2-a]pyridineMethylated variantExhibits altered pharmacological properties due to methyl substitution
This compoundN/AUnique due to the presence of the carbaldehyde oxime group which enhances its reactivity and biological activity compared to other similar compounds in its class. This distinctive feature allows it to participate in a broader range of reactions.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-6-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of enzymes involved in the replication of tuberculosis bacteria . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between imidazo[1,2-a]pyridine-6-carbaldehyde oxime and related compounds:

Compound Name Core Structure Substituent at Position 6 Functional Groups Molecular Weight (g/mol) Key References
This compound Imidazo[1,2-a]pyridine –CH=N–OH (oxime) Aldehyde oxime 177.16*
Imidazo[1,2-a]pyridine-6-carbaldehyde Imidazo[1,2-a]pyridine –CHO (aldehyde) Aldehyde 146.15
Imidazo[1,2-a]pyrimidine-6-carboxylic acid Imidazo[1,2-a]pyrimidine –COOH (carboxylic acid) Carboxylic acid 163.13
6-Chloro-N-3-pyridinyl-imidazo[1,2-a]pyridine-2-carboxamide Imidazo[1,2-a]pyridine –Cl (chloro), –CONH–C₅H₄N (amide) Chloro, amide 287.72
2-(2-Furyl)-6-phenyl-imidazo[1,2-a]pyridin-8-amine Imidazo[1,2-a]pyridine –C₆H₅ (phenyl), –C₄H₃O (furyl) Aromatic, amine 299.33

*Calculated based on imidazo[1,2-a]pyridine-6-carbaldehyde (MW 146.15 ) + NH₂OH (MW 33.03).

Physicochemical and Spectroscopic Comparisons

  • NMR Data :
    • Imidazo[1,2-a]pyridine-6-carbohydrazide (6a ): $ ^1H $ NMR (DMSO-d6) peaks at δ 7.47–8.00 ppm (aromatic), 10.2 ppm (NH) .
    • Imidazo[1,2-b]pyridazine derivatives: $ ^{13}C $ NMR signals at 147.3 ppm (Me–C=N) and 165.8 ppm (C=O) .
  • IR Data :
    • Oxime derivatives typically show ν(N–O) stretches near 1640–1600 cm⁻¹, absent in aldehyde or carboxylic acid analogs .

Biological Activity

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is a compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, anti-inflammatory, and antiparasitic activities. We will also discuss structure-activity relationships (SAR), synthesis methods, and notable case studies.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have gained significant attention due to their unique chemical structures and wide-ranging biological activities. They are characterized by a fused bicyclic ring system that includes nitrogen atoms, which contribute to their pharmacological profiles. The biological activities reported for this class of compounds include:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiparasitic

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that various derivatives exhibit potent activity against a range of pathogens. For instance, compounds derived from this scaffold have been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL reported for some derivatives .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. Research indicates that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and MDA-MB-231. For example, certain derivatives have shown IC50 values as low as 0.021 μM against these cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Studies have indicated that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties. A study focused on the evaluation of toxicity and anti-inflammatory effects revealed that several compounds exhibited significant inhibition of inflammatory markers in vitro . This suggests their potential utility in treating inflammatory diseases.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects against Entamoeba histolytica and Trichomonas vaginalis. These studies are particularly relevant given the rising resistance to conventional treatments for these infections. The compounds demonstrated effective activity against resistant strains, highlighting their potential as new therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications to the core structure can lead to enhanced potency and selectivity. For instance:

  • Substitution Patterns : Different substituents on the aromatic ring can significantly affect the compound's interaction with biological targets.
  • Functional Groups : The presence of hydroxyl (-OH) or halogen groups has been linked to improved anticancer activity .

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves several strategies:

  • Multicomponent Reactions : These reactions allow for the rapid assembly of complex structures from simpler precursors.
  • Transition Metal-Catalyzed Reactions : Such methods facilitate the introduction of functional groups at specific positions on the ring .

Case Studies

  • Antiparasitic Efficacy : A study evaluated the efficacy of seven imidazo[1,2-a]pyridine derivatives against metronidazole-resistant strains of E. histolytica. The results indicated promising activity with minimal toxicity observed in preliminary toxicity assays .
  • Anticancer Potential : In a series of experiments assessing various derivatives' effects on cancer cell lines, certain compounds exhibited remarkable IC50 values indicating strong antiproliferative effects .

Q & A

Q. Table 1: Common Synthetic Routes

MethodKey Reagents/ConditionsYield RangeReference
Multicomponent ReactionAldehyde, 2-aminoimidazole, HNO₃27–65%
Oxidative CouplingKMnO₄, CrO₃40–60%
Copper CatalysisCuI, Phenanthroline, DMF, 80°C50–75%

Basic: How is this compound characterized post-synthesis?

Q. Methodological approaches include :

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and oxime tautomerism (E/Z isomerism) .
  • Mass Spectrometry (HRMS) : For molecular weight validation .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing .
  • HPLC-PDA : Purity assessment (>95% typical for bioactive studies) .

Advanced: How can researchers address low yields in the synthesis of this compound?

Q. Optimization strategies :

  • Design of Experiments (DoE) : Use factorial design to identify critical parameters (e.g., temperature, catalyst loading) .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu, Pd) for improved regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Computational Pre-screening : Quantum mechanical calculations (DFT) predict favorable reaction pathways .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions often arise from structural analogs or assay variability . Mitigation steps:

  • Structural Validation : Confirm compound identity via X-ray or 2D NMR before bioassays .
  • Standardized Assays : Replicate studies using WHO-recommended protocols (e.g., microdilution for antimicrobial tests) .
  • Mechanistic Profiling : Compare binding affinities (e.g., kinase inhibition) across cell lines to isolate target-specific effects .

Q. Table 2: Biological Activity Comparison

StudyIC₅₀ (Anticancer)MIC (Antimicrobial)Reference
Agarwal et al. (2024)1.2 µM (MCF-7)8 µg/mL (E. coli)
Liu et al. (2024)3.5 µM (HeLa)12 µg/mL (S. aureus)

Advanced: What computational methods are effective in studying its reactivity?

  • Density Functional Theory (DFT) : Models electronic effects of the oxime group on nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent interactions during aldehyde-oxime tautomerization .
  • Reaction Path Search Algorithms : Identify low-energy pathways for regioselective functionalization .

Basic: What structural features influence its chemical reactivity?

  • Aldehyde Group : Electrophilic site for nucleophilic addition (e.g., oxime formation) .
  • Oxime Functionalization : Tautomerism (E/Z) affects hydrogen bonding and solubility .
  • Aromatic System : Conjugation stabilizes intermediates in substitution reactions .

Advanced: How to overcome regioselectivity challenges in derivative synthesis?

  • Protecting Groups : Temporarily block reactive sites (e.g., aldehyde protection with acetals) .
  • Directed C-H Activation : Use Pd catalysts with directing groups (e.g., pyridine) for C-3 functionalization .
  • Microwave Irradiation : Enhances reaction specificity under controlled conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
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Imidazo[1,2-a]pyridine-6-carbaldehyde oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.